4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22FN3O4S3 and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the thiazole and thiazinan rings separately, followed by their coupling to form the final product.
Starting Materials
4-fluorobenzenesulfonyl chloride, 2-aminoethylthiol, 2-bromo-4-fluorothiazole, 2-bromoethanol, 2-methyl-2-propanethiol, triethylamine, sodium bicarbonate, acetic acid, sodium hydroxide, acetonitrile, dichloromethane, diethyl ether, wate
Reaction
Step 1: Synthesis of 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine
- 2-bromo-4-fluorothiazole is reacted with 2-aminoethylthiol in the presence of triethylamine and acetonitrile to form 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine.
Step 2: Synthesis of 4-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonyl chloride
- 4-fluorobenzenesulfonyl chloride is reacted with 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine in the presence of triethylamine and dichloromethane to form 4-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonyl chloride.
Step 3: Synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- 2-bromoethanol is reacted with 2-methyl-2-propanethiol in the presence of sodium hydroxide and water to form 1,1-dioxido-1,2-thiazinan-2-ol.
- 1,1-dioxido-1,2-thiazinan-2-ol is then reacted with 4-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonyl chloride in the presence of sodium bicarbonate and dichloromethane to form 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide.
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S3/c22-17-5-3-16(4-6-17)21-24-18(15-30-21)11-12-23-32(28,29)20-9-7-19(8-10-20)25-13-1-2-14-31(25,26)27/h3-10,15,23H,1-2,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRIESIYVIXZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide |
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